molecular formula C28H24O5 B016948 3,4,5-Tris(benzyloxy)benzoic Acid CAS No. 1486-48-2

3,4,5-Tris(benzyloxy)benzoic Acid

Cat. No. B016948
CAS RN: 1486-48-2
M. Wt: 440.5 g/mol
InChI Key: NRCGMEJBEDWPMG-UHFFFAOYSA-N
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Description

3,4,5-Tris(benzyloxy)benzoic Acid, also known as 3,4,5-Tribenzyloxybenzoic Acid, is a chemical compound with the molecular formula C28H24O5 . It is a solid at 20°C and has a molecular weight of 440.50 . It is white to almost white in color and appears as a powder or crystal .


Molecular Structure Analysis

The molecular structure of 3,4,5-Tris(benzyloxy)benzoic Acid consists of a benzoic acid core with three benzyloxy groups attached to the 3, 4, and 5 positions of the benzene ring .


Physical And Chemical Properties Analysis

3,4,5-Tris(benzyloxy)benzoic Acid is a solid at 20°C . It has a molecular weight of 440.50 and a melting point between 193.0 and 198.0°C .

Scientific Research Applications

Synthesis of Dendritic Compounds

The compound has been used in the synthesis of a novel dendritic 2-oxazoline . This dendritic 2-oxazoline could be used as a mesogenic monomer in the synthesis of side-chain liquid-crystalline polyoxazolines that might self-assemble into columnar structures .

Construction of Biomimetic Membranes

The dendritic 2-oxazoline synthesized using 3,4,5-Tris(benzyloxy)benzoic Acid has been used as monomer precursors in the construction of biomimetic membranes .

Synthesis of Poly(2-oxazoline)s

The 2-oxazoline cycle determines the properties of the obtained poly(2-oxazoline)s . The similar chemical structure of the resulting poly(2-oxazoline)s to natural polypeptides confers to these polymers an excellent biocompatibility .

Biomedical Applications

Due to their low viscosity and high stability, poly(2-oxazoline)s synthesized using 3,4,5-Tris(benzyloxy)benzoic Acid are ideal candidates in biomedical applications .

Synthesis of Basic Esters

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and evaluated for antihypertensive and local anesthetic activity .

Preparation of Inorganic-Organic Hybrid Frameworks

3,4,5-Tris (carboxymethoxy)benzoic acid has been used as a structure-directing agent to prepare new inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters .

Preparation of 1,3-Phenylene Bis (4-benzyloxybenzoate)

4-Benzyloxybenzoic acid may be used in the preparation of 1,3-phenylene bis (4-benzyloxybenzoate) .

8. Preparation of (-)- (2 R,3 R)-5,7-bis (benzyloxy)-2- [3,4,5-tris (benzyloxy)-phenyl]chroman-3-yl- (4-benzyloxy)benzoate It may also be used in the preparation of this compound .

Safety And Hazards

3,4,5-Tris(benzyloxy)benzoic Acid may cause skin and eye irritation . It is recommended to wear protective gloves, eyewear, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water .

properties

IUPAC Name

3,4,5-tris(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCGMEJBEDWPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456416
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Tris(benzyloxy)benzoic Acid

CAS RN

1486-48-2
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1a (4 gm, 7.54 mmol) in ethanol (40 mL), 20% KOH solution (10 mL) was added. The reaction mixture was refluxed for 2 h. Ethanol was evaporated under a vacuo, and was neutralized by 6 N HCL. The combined mixture was extracted in EtOAc (3×20 mL), washed with brine solution (20 mL). The organic layer was dried over Na2SO4 and evaporated to dryness. The crude residue was purified by silica gel column chromatography using 30% ethyl acetate in hexane as eluent to obtain pure compound 3,4,5-tris(benzyloxy)benzoic acid (1b) as white solid (2.78 g, 84%). Rf=0.515 (50% ethyl acetate in hexane)
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of methyl 3,4,5-tribenzyloxybenzoate (15) (20.60 g, 45.30 mmol) in 2-propanol (200 mL) was added a solution of potassium hydroxide (3.50 g, 85%, 53.00 mmol) in 2-propanol (25 mL). The mixture was refluxed for 1 h, cooled, and water was added (250 mL). A white precipitate appeared, and the mixture was filtered. Recrystallisation from ethyl acetate afforded the desired compound as white crystals, m.p. 194-195° C. Yield: 17.2 g (86%). 1H NMR (300 MHz, DMSO-d6): δ=5.05 (2H, s), 5.18 (4H, s), 7.24-7.50 (17H, m), 13.4 (1H, s, broad); 13C NMR (75 MHz): δ=70.3, 74.3, 108.3, 126.1, 127.7, 128.0, 128.2, 128.3, 128.5, 136.9, 137.5, 141.0, 152.1, 167.0.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Tris(benzyloxy)benzoic Acid
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Reactant of Route 5
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Reactant of Route 6
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